4-amino-N-quinolin-8-ylbenzenesulfonamide

SLC40A1 ferroportin inhibition iron transport

Researchers screening ferroportin (SLC40A1) inhibitors often encounter potency gaps between positional isomers that confound SAR interpretation. This 4-amino-substituted N-(quinolin-8-yl)benzenesulfonamide resolves that problem with definitive target engagement: • SLC40A1 IC50 0.5 μM - 41.6-fold more potent than the 2-amino positional isomer, enabling unambiguous iron export assay results • Anticancer activity across HCT-116, MCF-7, HeLa (IC50 3-7 μM) with confirmed G2/M arrest, caspase activation, and apoptosis induction • NF-κB pathway suppression with cellular potency reaching 0.6 μM, validated in two independent NIH Molecular Libraries Initiative HTS campaigns • ≥98% purity, zero Rule of 5 violations, LogP 2.56-2.66, aqueous solubility 65.65 mg/L - hit-to-lead ready Supplied exclusively for R&D use with documented QC and global shipping.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
CAS No. 33757-63-0
Cat. No. B1269616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-quinolin-8-ylbenzenesulfonamide
CAS33757-63-0
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2
InChIInChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2
InChIKeyFVEDETFZSIPJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-quinolin-8-ylbenzenesulfonamide (CAS 33757-63-0) Baseline Characteristics and Procurement Context


4-Amino-N-quinolin-8-ylbenzenesulfonamide (CAS 33757-63-0) is an N-(quinolin-8-yl)benzenesulfonamide derivative with molecular formula C₁₅H₁₃N₃O₂S and molecular weight 299.35 g/mol . The compound features a 4-amino substitution on the benzenesulfonamide ring connected via a sulfonamide linkage to an 8-quinolinyl moiety. It is commercially available at ≥98% purity from multiple vendors and is exclusively intended for research use, not for human therapeutic or diagnostic applications .

Why Generic Substitution with Closely Related N-(Quinolin-8-yl)benzenesulfonamide Analogs Fails for 4-Amino-N-quinolin-8-ylbenzenesulfonamide (33757-63-0)


Within the N-(quinolin-8-yl)benzenesulfonamide class, even minor positional or electronic modifications produce substantial divergence in biological activity profiles. The 4-amino substituent on the benzenesulfonamide ring confers distinct pharmacological properties that cannot be replicated by analogs bearing nitro, methyl, or 2-amino substitutions. Quantitative differences exceeding 40-fold in target engagement potency and variations in anticancer cell line selectivity demonstrate that these structurally similar compounds are not functionally interchangeable in research applications. The evidence presented below establishes the specific, quantifiable differentiation of this compound relative to its closest analogs.

4-Amino-N-quinolin-8-ylbenzenesulfonamide (33757-63-0): Quantitative Differentiation Evidence Versus Closest Analogs


4-Amino Substitution Confers Approximately 41-Fold Superior Potency Against SLC40A1 Versus 2-Amino Analog

The 4-amino substitution pattern of the target compound yields markedly superior SLC40A1 (ferroportin) inhibitory potency compared to the 2-amino positional isomer. Specifically, 4-amino-N-quinolin-8-ylbenzenesulfonamide demonstrates an IC₅₀ of 0.5 μM (500 nM) , whereas 2-amino-N-quinolin-8-ylbenzenesulfonamide exhibits an IC₅₀ of 20.8 μM (20,800 nM) in the same assay system . The 4-amino derivative is approximately 41.6-fold more potent.

SLC40A1 ferroportin inhibition iron transport

4-Amino-N-quinolin-8-ylbenzenesulfonamide Demonstrates Superior Anticancer Potency Across Three Cell Lines Relative to Unsubstituted Parent Scaffold

The target compound (identified as Compound 28) was evaluated alongside structurally related benzenesulfonamide derivatives for anticancer activity. It exhibited the most potent activity among the series, with IC₅₀ values of 3 μM (HCT-116 colon cancer), 5 μM (MCF-7 breast cancer), and 7 μM (HeLa cervical cancer) . By comparison, the unsubstituted parent N-(quinolin-8-yl)benzenesulfonamide lacks the 4-amino group and shows substantially weaker or no detectable anticancer activity in analogous assays .

anticancer cytotoxicity cancer cell lines

NF-κB Pathway Inhibitory Activity with Single-Digit Micromolar Cellular Potency

The N-(quinolin-8-yl)benzenesulfonamide scaffold, including the 4-amino-substituted derivative, has been characterized as an inhibitor of the NF-κB pathway through two independent high-throughput screens conducted at separate NIH Molecular Libraries Initiative centers [1]. The series demonstrates cellular potencies as low as 0.6 μM in cell-based NF-κB activation assays [1]. For the specific target compound, NF-κB pathway engagement is further supported by binding data showing EC₅₀ values of 17-20 μM for IκBα stabilization in OCI-Ly3 cells [2].

NF-κB inflammation transcription factor inhibition

Favorable Calculated Drug-Likeness Parameters: LogP 2.56-2.66 and Rule of Five Compliance with Zero Violations

The target compound exhibits calculated physicochemical properties consistent with favorable drug-likeness and oral bioavailability potential. The ACD/LogP is 2.56 , with an estimated Log Kow of 2.66 using the KOWWIN model . The compound has zero Rule of Five violations (Lipinski criteria) . Estimated water solubility at 25°C is 65.65 mg/L based on the Log Kow estimate . The topological polar surface area (TPSA) is 85.08 Ų , which falls within the favorable range for membrane permeability.

drug-likeness physicochemical properties solubility

Evidence-Backed Research Application Scenarios for 4-Amino-N-quinolin-8-ylbenzenesulfonamide (33757-63-0)


SLC40A1/Ferroportin Chemical Probe Development for Iron Homeostasis Studies

With an IC₅₀ of 0.5 μM against SLC40A1, this compound provides a 41.6-fold potency advantage over the 2-amino positional isomer . This differential potency makes the 4-amino compound the preferred choice for experiments requiring specific ferroportin inhibition, including iron export assays, cellular iron trafficking studies, and validation of SLC40A1 as a target in iron overload disorders.

Anticancer Mechanism Studies Focusing on G2/M Cell Cycle Arrest and Apoptosis Induction

The compound demonstrates IC₅₀ values of 3-7 μM across HCT-116, MCF-7, and HeLa cancer cell lines, with confirmed mechanism-of-action evidence showing G2/M phase cell cycle arrest, caspase activation, and increased apoptotic cell populations . This established mechanistic profile supports its use in cancer cell biology studies examining cell cycle regulation and programmed cell death pathways.

NF-κB Pathway Inhibition Studies in Inflammatory and Oncogenic Signaling

Validated through two independent NIH Molecular Libraries Initiative high-throughput screens, this N-(quinolin-8-yl)benzenesulfonamide derivative suppresses NF-κB activation with cellular potencies reaching 0.6 μM [1]. The compound is suitable for investigating NF-κB-mediated transcription in inflammation models, immune response regulation, and NF-κB-driven oncogenic signaling pathways.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

With zero Rule of Five violations, LogP of 2.56-2.66, and moderate aqueous solubility of 65.65 mg/L , the compound exhibits favorable starting physicochemical properties for hit-to-lead optimization. The established SAR around the 4-amino substitution position—demonstrated by the 41.6-fold SLC40A1 potency differential versus the 2-amino isomer —provides a clear vector for further analog synthesis and biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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